

Application Notes and Protocols: Synthesis of trans-2-Chlorocyclohexanol from Cyclohexene Oxide

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Compound of Interest

Compound Name: 2-Chlorocyclohexanol

Cat. No.: B073132

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Abstract

This document provides a detailed protocol for the synthesis of trans-**2-chlorocyclohexanol** via the acid-catalyzed ring-opening of cyclohexene oxide. The reaction proceeds through an S_N2 -type mechanism, yielding the trans isomer with high selectivity. This application note includes a thorough experimental procedure, a summary of key quantitative data, and visualizations to illustrate the reaction pathway and experimental workflow.

Introduction

trans-**2-Chlorocyclohexanol** is a valuable bifunctional molecule used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for subsequent transformations. The ring-opening of epoxides under acidic conditions provides a reliable and stereospecific route to halohydrins. In this protocol, cyclohexene oxide is treated with a source of hydrogen chloride to yield the desired trans-**2-chlorocyclohexanol**. The trans configuration arises from the backside attack of the chloride nucleophile on the protonated epoxide ring.

Reaction Mechanism

The synthesis of trans-**2-chlorocyclohexanol** from cyclohexene oxide in the presence of an acid catalyst, such as hydrogen chloride (HCl), proceeds via a well-established S_N2 -like mechanism.

- **Protonation of the Epoxide:** The reaction is initiated by the protonation of the oxygen atom of the cyclohexene oxide ring by the acid. This step activates the epoxide, making it a better electrophile and facilitating the subsequent nucleophilic attack.
- **Nucleophilic Attack:** The chloride ion (Cl^-), acting as a nucleophile, attacks one of the carbon atoms of the protonated epoxide. This attack occurs from the side opposite to the protonated oxygen atom (backside attack), which is characteristic of an S_N2 reaction.
- **Ring Opening:** The nucleophilic attack leads to the opening of the strained three-membered epoxide ring and the formation of a new carbon-chlorine bond. The stereochemistry of this step dictates the trans configuration of the final product, with the chlorine and hydroxyl groups on opposite faces of the cyclohexane ring.

Experimental Protocols

This section details two effective methods for the synthesis of trans-**2-chlorocyclohexanol** from cyclohexene oxide.

Protocol 1: High-Yield Synthesis using Gaseous Hydrogen Chloride in Chloroform

This method is reported to be rapid and high-yielding.

Materials:

- Cyclohexene oxide
- Chloroform (anhydrous)
- Hydrogen chloride gas
- Round-bottom flask
- Gas dispersion tube

- Stirring apparatus
- Ice bath
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve cyclohexene oxide in anhydrous chloroform.
- Cool the solution in an ice bath.
- Bubble hydrogen chloride gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
- The reaction is typically complete within 15 minutes at ambient temperature.
- Once the reaction is complete, stop the flow of HCl gas.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis using Hydrochloric Acid in Diethyl Ether

This protocol uses a solution of hydrogen chloride in an ethereal solvent.

Materials:

- Cyclohexene oxide
- Diethyl ether (anhydrous)
- Concentrated hydrochloric acid

- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Distillation apparatus

Procedure:

- Prepare a saturated solution of hydrogen chloride in anhydrous diethyl ether by carefully bubbling HCl gas through the ether at 0 °C.
- In a separate flask, dissolve cyclohexene oxide in anhydrous diethyl ether.
- Slowly add the ethereal HCl solution to the cyclohexene oxide solution with stirring at 0 °C.
- Allow the reaction to proceed for 1-2 hours, monitoring by TLC.
- After completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the diethyl ether using a rotary evaporator.
- Purify the resulting crude product by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **trans-2-chlorocyclohexanol**.

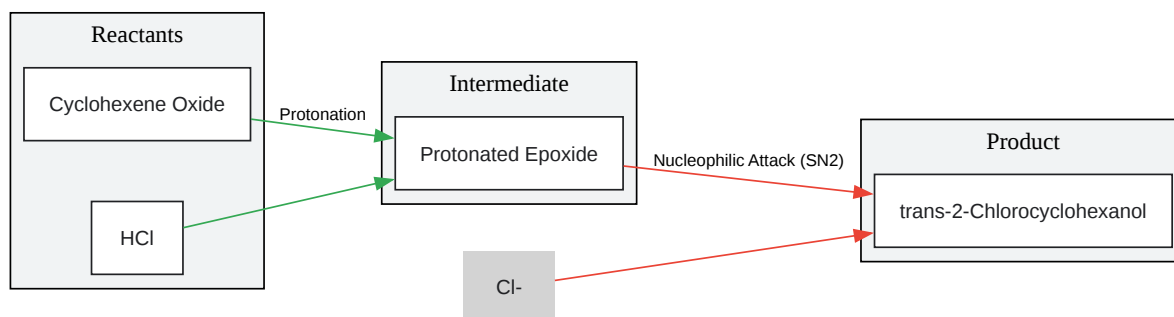
Parameter	Value	Reference
Molecular Formula	C ₆ H ₁₁ ClO	
Molecular Weight	134.60 g/mol	
Boiling Point	88-90 °C at 20 mmHg	[1]
Yield	Up to 99% (using HCl gas in chloroform)	
Yield	70-73% (from cyclohexene and hypochlorous acid)	[1]

Spectroscopic Data

Spectroscopy	Characteristic Peaks / Signals
¹ H NMR	Data for the analogous trans-2-aminocyclohexanol hydrochloride shows signals for the protons on the carbon bearing the heteroatom in the range of 2.7-3.4 ppm. The remaining cyclohexyl protons appear as a series of multiplets between 1.2 and 2.0 ppm.
¹³ C NMR	Based on analogous structures, the carbons attached to the chlorine and hydroxyl groups are expected to resonate in the downfield region of the aliphatic spectrum. The remaining four cyclohexyl carbons will appear as a set of signals in the upfield region.
IR (Infrared)	Broad O-H stretch (~3400 cm ⁻¹), C-H stretches (aliphatic, ~2850-2950 cm ⁻¹), C-O stretch (~1050-1100 cm ⁻¹), C-Cl stretch (~650-850 cm ⁻¹).
Mass Spec (MS)	The mass spectrum shows characteristic fragmentation patterns for cyclic alcohols and halogenated compounds.

Mandatory Visualizations

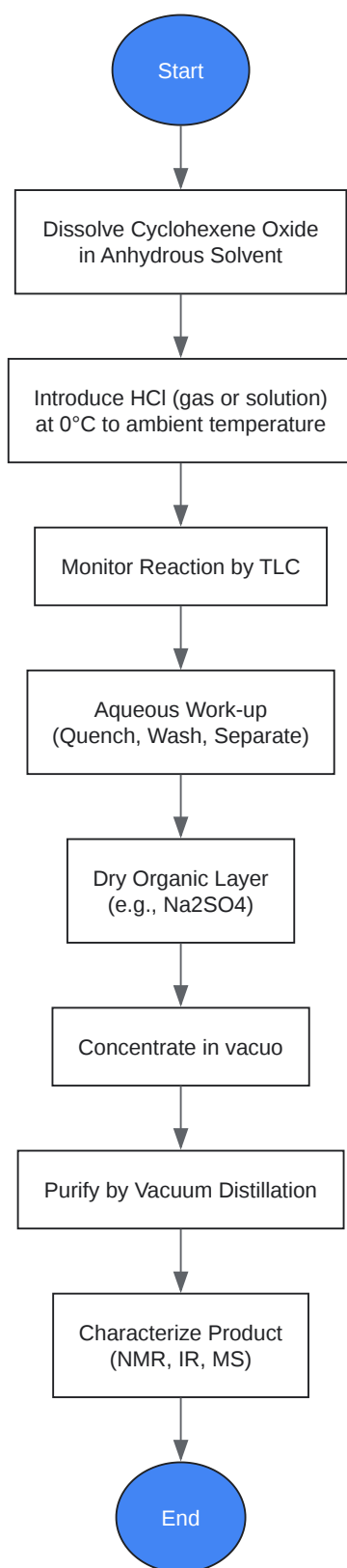
Reaction Signaling Pathway



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Caption: Reaction mechanism for the synthesis of trans-**2-Chlorocyclohexanol**.

Experimental Workflow



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Caption: General experimental workflow for the synthesis of trans-**2-Chlorocyclohexanol**.

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References

- 1. rsc.org [rsc.org]
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